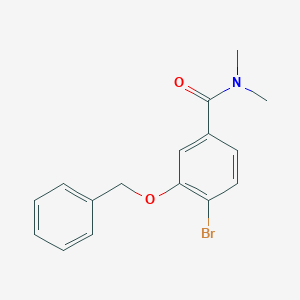

3-(Benzyloxy)-4-bromo-N,N-dimethylbenzamide

Description

3-(Benzyloxy)-4-bromo-N,N-dimethylbenzamide is a brominated benzamide derivative featuring a benzyloxy group at position 3 and a bromine atom at position 4 on the aromatic ring. The N,N-dimethylamide moiety enhances solubility and modulates electronic properties, making it a candidate for pharmaceutical and materials science research.

Key structural attributes of this compound include:

- Benzyloxy group: Enhances lipophilicity and stabilizes the aromatic ring against oxidation.

- N,N-dimethylamide: Reduces hydrogen-bonding capacity compared to primary amides, improving membrane permeability.

Properties

IUPAC Name |

4-bromo-N,N-dimethyl-3-phenylmethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO2/c1-18(2)16(19)13-8-9-14(17)15(10-13)20-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVBNDGRCFJAGOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC(=C(C=C1)Br)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-4-bromo-N,N-dimethylbenzamide typically involves the following steps:

Benzyloxy Group Introduction: The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Amidation: The final step involves the formation of the benzamide by reacting the intermediate with dimethylamine (NH(CH3)2) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The benzyloxy group can undergo oxidation to form benzaldehyde or benzoic acid derivatives.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas (H2).

Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides to form different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2) or sodium borohydride (NaBH4).

Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in an appropriate solvent like dimethylformamide (DMF).

Major Products

Oxidation: Benzaldehyde or benzoic acid derivatives.

Reduction: 3-(Benzyloxy)-N,N-dimethylbenzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Anti-Inflammatory Properties

Research indicates that compounds similar to 3-(Benzyloxy)-4-bromo-N,N-dimethylbenzamide may possess anti-inflammatory properties. Specifically, it has been noted that related compounds can inhibit p38 mitogen-activated protein kinase (MAPK), which plays a critical role in inflammatory responses. This inhibition can potentially alleviate conditions such as arthritis, neuroinflammation, and other inflammatory diseases .

Cancer Treatment

The compound has been investigated for its potential as an anti-cancer agent. Its ability to inhibit specific kinases involved in cell proliferation makes it a candidate for treating various cancers, including breast and colon cancer. For instance, derivatives of similar structures have shown efficacy in inhibiting BRD4, a protein implicated in cancer progression . The structural modifications in this compound may enhance its binding affinity to target proteins involved in cancer pathways.

Neuroprotective Effects

There is emerging evidence suggesting that compounds like this compound could exhibit neuroprotective effects. By modulating pathways associated with neurodegenerative disorders, these compounds may help mitigate conditions such as Alzheimer's disease and multiple sclerosis .

Case Study 1: Anti-Cancer Efficacy

A study evaluated the anti-cancer properties of derivatives related to this compound. Results indicated that these derivatives effectively inhibited BRD4 activity in breast cancer cells, leading to reduced cell proliferation and increased apoptosis rates. This suggests a promising avenue for further development in cancer therapeutics .

Case Study 2: Inflammatory Disease Models

In animal models of inflammation, compounds structurally similar to this compound demonstrated significant reductions in inflammatory markers. These findings support the potential use of such compounds in treating conditions characterized by excessive inflammation, such as rheumatoid arthritis .

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-4-bromo-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the bromine atom can engage in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets, such as enzymes or receptors.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Bromo vs. Methoxy or Amino Groups

Key Observations :

- Electron-withdrawing vs. electron-donating groups : The bromine atom in 3-(benzyloxy)-4-bromo-N,N-dimethylbenzamide withdraws electrons, reducing aromatic reactivity compared to the electron-donating methoxy group in its analog .

Bromo vs. Halogen or Trifluoromethyl Groups

Key Observations :

- Trifluoromethyl groups : The CF₃ group in significantly increases hydrophobicity and metabolic resistance compared to simple bromo substituents.

Variations in the Amide Moiety

Key Observations :

- N,N-dimethylamide : The dimethyl group in the target compound reduces hydrogen-bonding capacity, improving membrane permeability compared to primary amides (e.g., ).

- Piperidine-containing amides : Bulkier substituents (e.g., ) may hinder diffusion through biological membranes but enhance target specificity.

Key Observations :

- Hydroxamate derivatives : The hydroxamic acid group in confers metal-chelating properties, useful in enzyme inhibition.

Biological Activity

3-(Benzyloxy)-4-bromo-N,N-dimethylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Benzyloxy Group : This is achieved through the reaction of benzyl alcohol with a halogenated phenyl compound under basic conditions.

- Bromination : The introduction of the bromophenyl group is performed using bromine or N-bromosuccinimide (NBS) to brominate the phenyl ring.

- Attachment of the Dimethylamide Group : The dimethylamide group is introduced via nucleophilic substitution reactions with suitable electrophiles.

The overall reaction can be summarized as follows:

Pharmacological Properties

This compound has been investigated for various biological activities, particularly in cancer research. Its structural components suggest potential interactions with specific molecular targets, including:

- Kinase Inhibition : Similar compounds have shown efficacy in inhibiting kinase enzymes, which are critical in signal transduction pathways related to cancer proliferation. For instance, derivatives have been reported to inhibit MEK kinases, which are involved in cancer cell signaling pathways .

- Anticancer Activity : Research indicates that compounds with similar structures can reverse transformed phenotypes in cancer cells, suggesting that this compound may exhibit similar properties .

The mechanism by which this compound exerts its effects is believed to involve:

- Enzyme Interaction : The compound may interact with various enzymes or receptors, modulating their activity and influencing cellular processes.

- Signal Transduction Modulation : By inhibiting specific kinases, it could disrupt abnormal signaling pathways that lead to uncontrolled cell growth .

Study on Kinase Inhibition

A study investigating benzamide derivatives demonstrated that compounds structurally related to this compound effectively inhibited RET kinase activity. The results indicated a significant reduction in cell proliferation driven by RET mutations, highlighting the potential of this compound class in targeted cancer therapies .

Antimicrobial Activity

Another research effort evaluated various benzamide derivatives for antimicrobial properties. While specific data on this compound was not available, related compounds exhibited promising results against a range of bacterial strains, suggesting potential broader applications in infectious disease treatment .

Comparative Analysis

To better understand the unique attributes of this compound, a comparison with similar compounds can be beneficial:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 3-(Benzyloxy)-4-chlorobenzamide | Chlorine substituent | Moderate kinase inhibition |

| 3-(Benzyloxy)-4-fluorobenzamide | Fluorine substituent | Anticancer properties |

| 3-(Benzyloxy)-4-iodobenzamide | Iodine substituent | Enhanced reactivity |

The presence of bromine in this compound may enhance its reactivity and binding affinity compared to its chloro and fluoro counterparts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.